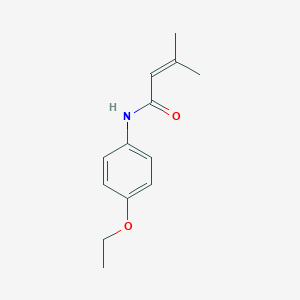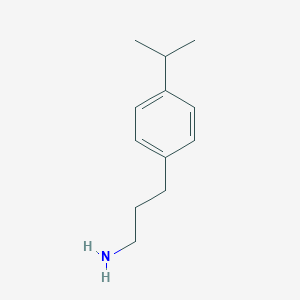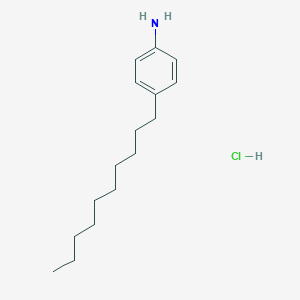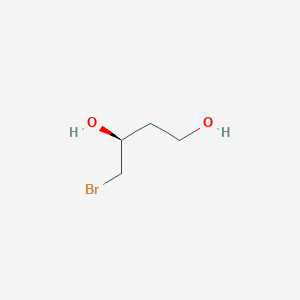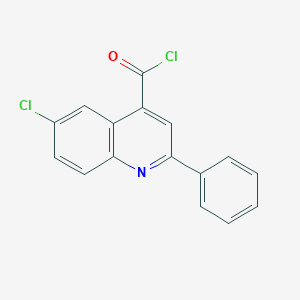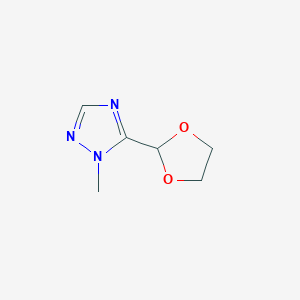
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of several diseases.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone involves the inhibition of various enzymes. It has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, preventing the breakdown of acetylcholine and increasing its availability in the synaptic cleft. This results in improved cognitive function and memory. Additionally, it has been shown to inhibit monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of this enzyme results in increased levels of these neurotransmitters, which can improve mood and alleviate symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone have been extensively studied in vitro and in vivo. In vitro studies have shown that it inhibits the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. In vivo studies have shown that it improves cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to alleviate symptoms of depression in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone is its potent inhibitory activity against various enzymes. This makes it a valuable tool for studying the role of these enzymes in disease pathogenesis. However, one of the limitations is its potential toxicity. It has been shown to be cytotoxic in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone. One direction is to investigate its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and depression. Additionally, it could be studied as a potential treatment for other diseases that involve the dysregulation of acetylcholine, such as myasthenia gravis. Another direction is to investigate its potential as a tool for studying the role of enzymes in disease pathogenesis. Finally, its potential toxicity could be further studied to determine its safety for use in humans.
Métodos De Síntesis
The synthesis of 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone has been reported in several research papers. One of the most common methods involves the reaction of 4-methyl-5-nitro-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride to form 4-methyl-5-chloro-1,2,5-oxadiazole-3-carboxylic acid. This compound is then reacted with sodium hydroxide and bromine to obtain 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone.
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone has been extensively studied for its potential as a therapeutic agent. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression. Therefore, 2-Bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)ethanone has been investigated as a potential treatment for these diseases.
Propiedades
Número CAS |
165067-00-5 |
|---|---|
Fórmula molecular |
C5H5BrN2O3 |
Peso molecular |
221.01 g/mol |
Nombre IUPAC |
2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-5-ium-3-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O3/c1-3-5(4(9)2-6)7-11-8(3)10/h2H2,1H3 |
Clave InChI |
WMSHXMDWZZUEKB-UHFFFAOYSA-N |
SMILES |
CC1=[N+](ON=C1C(=O)CBr)[O-] |
SMILES canónico |
CC1=[N+](ON=C1C(=O)CBr)[O-] |
Sinónimos |
Ethanone, 2-bromo-1-(4-methyl-5-oxido-1,2,5-oxadiazol-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




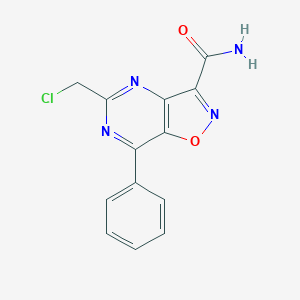
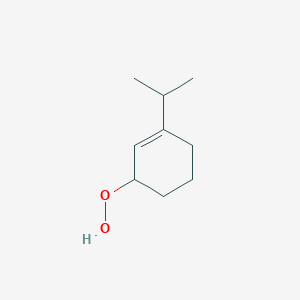
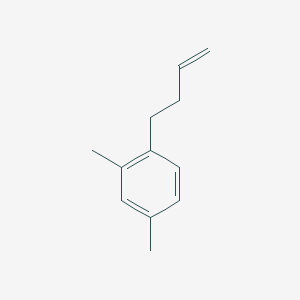
![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)
